N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide
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Overview
Description
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dihydroxyphenyl group and a tridecafluoroheptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobic coatings
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the fluorinated chain can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ninhydrin: Known for its reactivity with amines and used in forensic science.
Indole Derivatives: Possess diverse biological activities and are used in medicinal chemistry.
Pyrrole Compounds: Known for their medicinal properties, including anti-HIV activity.
Uniqueness
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE is unique due to its combination of a dihydroxyphenyl group and a highly fluorinated alkyl chain. This structure imparts distinct chemical and physical properties, such as high stability and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H7F13N2O3 |
---|---|
Molecular Weight |
498.20 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide |
InChI |
InChI=1S/C14H7F13N2O3/c15-9(16,8(32)29-28-4-5-1-2-6(30)3-7(5)31)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-4,30-31H,(H,29,32)/b28-4+ |
InChI Key |
LJSDJJXRCOGGKF-KLCRIKRISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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